3-[(acetyloxy)methyl]-7-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
3-[(Acetyloxy)methyl]-7-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a pyrazole ring, a thia-azabicyclo ring, and several functional groups that contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(acetyloxy)methyl]-7-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, including the formation of the bicyclic core and the introduction of the various functional groups. Common synthetic routes may involve:
Formation of the Bicyclic Core: This step typically involves cyclization reactions that form the thia-azabicyclo structure.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through condensation reactions involving appropriate precursors.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Acetyloxy)methyl]-7-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring and the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[(Acetyloxy)methyl]-7-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(acetyloxy)methyl]-7-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic compounds with thia-azabicyclo structures or pyrazole rings. Examples include:
Cephalosporins: These antibiotics have a similar bicyclic core and are used to treat bacterial infections.
Penicillins: Another class of antibiotics with a thia-azabicyclo structure.
Pyrazole Derivatives: Compounds with pyrazole rings that have various biological activities.
Uniqueness
The uniqueness of 3-[(acetyloxy)methyl]-7-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid lies in its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H18N4O6S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-(acetyloxymethyl)-7-[(1-ethylpyrazole-4-carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H18N4O6S/c1-3-19-5-9(4-17-19)13(22)18-11-14(23)20-12(16(24)25)10(6-26-8(2)21)7-27-15(11)20/h4-5,11,15H,3,6-7H2,1-2H3,(H,18,22)(H,24,25) |
InChI Key |
GVVSTSDXJKKBLX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O |
Origin of Product |
United States |
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